1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-5-9-6(11)7(10)2-3-8-4-7/h8H,2-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINFOQDNNBDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Confirmation
Spectroscopy is fundamental to confirming the identity and features of a chemical compound.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one, ¹H and ¹³C NMR would be essential.
¹H NMR would be expected to show distinct signals for the N-methyl group, as well as the various methylene (B1212753) (CH₂) protons in the two heterocyclic rings. The chemical shifts and coupling patterns would help establish the connectivity between adjacent protons.
¹³C NMR would identify all unique carbon atoms, including the carbonyl carbon (C=O) of the lactam ring, the spirocyclic carbon, the N-methyl carbon, and the methylene carbons of the rings.
Currently, no specific NMR spectral data has been published for this compound.
IR spectroscopy identifies the functional groups present in a molecule, while mass spectrometry determines its exact molecular weight and can provide clues about its fragmentation pattern.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1670-1750 cm⁻¹ would indicate the presence of the carbonyl (C=O) group in the lactam ring. Bands in the 3200-3500 cm⁻¹ region could suggest the presence of N-H bonds, and absorptions around 2850-3000 cm⁻¹ would correspond to C-H stretching from the methyl and methylene groups.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula, C₇H₁₃N₃O, by providing a highly accurate mass measurement. The predicted monoisotopic mass is approximately 155.1059 g/mol . bldpharm.com The fragmentation pattern observed in the mass spectrum could further support the proposed structure.
No experimental IR or MS data is currently available in the public domain.
Advanced Structural Analysis via X-ray Crystallography
X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid.
If a single crystal of this compound could be grown, X-ray diffraction analysis would yield a wealth of information. The spiro carbon atom is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). X-ray crystallography on a resolved enantiomer would allow for the determination of its absolute configuration (R or S). This analysis would also reveal how the molecules arrange themselves in the solid state, a property known as crystal packing.
No crystallographic data for this compound has been deposited in structural databases.
The crystal structure would also illuminate the non-covalent forces that hold the molecules together, such as hydrogen bonds. It would be expected that the N-H group and the carbonyl oxygen could act as hydrogen bond donors and acceptors, respectively, playing a key role in the solid-state architecture of the compound.
Conformational Analysis of the Spiro[4.4]nonane System
The spiro[4.4]nonane system is composed of two five-membered rings joined at a single carbon atom. These rings are not planar and exist in puckered conformations, typically adopting envelope or twist shapes to minimize steric and torsional strain. Computational modeling, often used in conjunction with experimental NMR or X-ray data, would be necessary to determine the lowest energy conformation of the two rings and the orientation of the substituents. Without experimental data to validate them, such computational studies would be purely theoretical.
Ring Strain and Preferred Conformations in Bicyclic Systems
The spiro[4.4]nonane framework, which forms the carbon backbone of this compound, is comprised of two cyclopentane (B165970) rings. Unlike their six-membered cyclohexane (B81311) counterparts which can adopt a strain-free chair conformation, five-membered rings are inherently strained. nih.gov The ideal internal bond angle for sp³ hybridized carbon is 109.5°, whereas the internal angles of a planar pentagon are 108°. This deviation from the ideal tetrahedral angle results in angle strain. nih.gov To alleviate this strain, cyclopentane and its derivatives adopt non-planar conformations, primarily the "envelope" and "twist" forms. researchgate.net
| Ring System | Ideal Angle (sp³) | Planar Angle | Common Conformations |
|---|---|---|---|
| Cyclopentane | 109.5° | 108° | Envelope, Twist |
The presence of three nitrogen atoms and a carbonyl group in one of the rings of this compound will further influence the ring's puckering. The pyrrolidinone ring, a key feature of many biologically active molecules, also exhibits envelope and twist conformations. acs.orgnih.gov The preferred pucker is often dictated by the substituents on the ring. nih.gov
Influence of Methyl Substitution on Conformational Preferences
The introduction of a methyl group at the N1 position of the triaza-pyrrolidinone ring has significant conformational implications. N-methylation is a common structural modification in medicinal chemistry that can profoundly impact a molecule's properties. acs.org One of the primary effects of N-methylation is the alteration of the conformational preferences of the ring system. nih.gov
In cyclic peptides and other heterocyclic systems, N-methylation can shift the equilibrium between different ring conformers. nih.gov The methyl group, being sterically more demanding than a hydrogen atom, will preferentially occupy a pseudo-equatorial position to minimize steric interactions with other atoms in the ring. This preference can lock the ring into a specific conformation. For instance, in substituted prolines, a bulky substituent can dictate the puckering of the pyrrolidine (B122466) ring. acs.orgacs.org In the case of this compound, the N-methyl group is expected to influence the puckering of the triaza-pyrrolidinone ring, favoring a conformation where the methyl group avoids unfavorable steric clashes.
Furthermore, N-methylation removes the possibility of the N1 nitrogen acting as a hydrogen bond donor, which can alter potential intramolecular interactions that might otherwise stabilize a particular conformation. ub.edu The electronic effect of the methyl group, being weakly electron-donating, may also have a subtle influence on the geometry around the N1 nitrogen and the adjacent carbonyl group.
| Substituent at N1 | Steric Hindrance | Hydrogen Bond Donor | Conformational Impact |
|---|---|---|---|
| Hydrogen | Low | Yes | Flexible |
| Methyl Group | High | No | More Rigid, Prefers Pseudo-equatorial |
Intramolecular Interactions Governing Conformational Stability
The conformational stability of this compound is not solely determined by the minimization of ring strain and steric hindrance. Intramolecular interactions, particularly hydrogen bonds, can play a crucial role in stabilizing specific three-dimensional structures. nih.gov The formation of an intramolecular hydrogen bond can lead to a more rigid and predictable conformation. mdpi.com
However, in this compound, the N1 position is methylated, precluding the possibility of this specific intramolecular hydrogen bond. The N7 nitrogen in the pyrrolidine ring still possesses a hydrogen atom and can act as a hydrogen bond donor. A potential, albeit likely weaker, intramolecular hydrogen bond could form between the N7-H and the carbonyl oxygen at position 4. The feasibility of this interaction would be highly dependent on the conformational flexibility of the spirocyclic system and whether the geometry allows for a favorable hydrogen bonding distance and angle. The presence of such an interaction would create a pseudo-ring structure, further rigidifying the molecule's conformation. nih.gov The balance between the energy gain from such an interaction and any induced strain will determine the conformational landscape of the molecule. nih.gov
| Potential Intramolecular Hydrogen Bond | Donor | Acceptor | Implication for Conformation |
|---|---|---|---|
| N7-H···O=C4 | N7-H | Carbonyl Oxygen | Rigidification, formation of a pseudo-ring |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemistry, allowing for the detailed study of molecular structures and properties based on the principles of quantum mechanics. These calculations can predict various characteristics of a molecule before it is synthesized, guiding research and development efforts.
The electronic structure of a molecule dictates its chemical reactivity, stability, and physical properties. An analysis of the electronic structure of 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one would involve calculating the molecular orbitals (MOs) and their energy levels. This would reveal the distribution of electrons within the molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Bonding analysis further dissects the nature of the chemical bonds within the molecule. For the spirocyclic system of this compound, this would involve characterizing the covalent bonds between carbon, nitrogen, and oxygen atoms, as well as the unique spirocyclic junction.
Illustrative Table of Calculated Bond Properties for a Spirocyclic System (Note: The following data is illustrative for a generic spirocyclic system and not specific to this compound, as specific research data is not available.)
| Bond | Bond Length (Å) | Bond Order |
| C=O | 1.23 | 1.98 |
| C-N | 1.35 | 1.05 |
| N-CH3 | 1.47 | 0.98 |
| C-C (ring) | 1.54 | 0.95 |
| Spiro C-C | 1.56 | 0.93 |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewikipedia.org This analysis provides a detailed picture of the electron density distribution in a molecule.
The second-order perturbation theory analysis within NBO calculations can quantify the energetic significance of these donor-acceptor (filled-to-empty orbital) interactions. wisc.edu For instance, the interaction between a nitrogen lone pair and an adjacent anti-bonding C-C or C-N orbital would be evaluated.
Illustrative Table of NBO Analysis Results (Note: The following data is illustrative and not specific to this compound.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N7) | σ(C5-C6) | 2.5 |
| LP (N3) | σ(C2-N1) | 1.8 |
| σ (C-H) | σ*(C-N) | 5.1 |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules. These methods are essential for understanding the three-dimensional structure and potential biological activity of compounds like this compound.
Molecules are not static entities but can adopt various three-dimensional arrangements, known as conformations. The conformational landscape of a molecule describes the relative energies of these different conformations. For a flexible molecule like this compound, which contains a five-membered ring fused at a spiro center, multiple low-energy conformations are likely to exist.
Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). rsc.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, docking studies could be performed against various protein targets to predict its binding affinity and binding mode. The process involves generating a set of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank them. The results would provide hypotheses about the potential biological targets of the compound and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. These predictions can then guide experimental validation.
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and the structural properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models for the biological activity and physicochemical properties of compounds.
A wide range of molecular descriptors can be calculated for this compound, including constitutional, topological, geometrical, and electronic descriptors.
Table of Predicted Molecular Descriptors for a Related Spirocyclic Compound (Note: The following data is for a related compound, 1,2,7-Triazaspiro[4.4]nonane, and serves as an illustration. nih.gov)
| Descriptor | Value |
| Molecular Weight | 127.19 g/mol |
| XLogP3 | -0.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 36.1 Ų |
| Complexity | 115 |
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a critical parameter in the prediction of a drug's transport properties, particularly its ability to permeate cell membranes. It is calculated by summing the surface areas of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. For this compound, the calculated TPSA is 49.75 Ų. This value suggests a moderate degree of polarity, which is often a desirable characteristic for orally administered drugs, balancing solubility with membrane permeability.
LogP and Related Lipophilicity Predictions for Molecular Distribution Studies
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which significantly influences its distribution and partitioning behavior in biological systems. A variety of computational models are used to predict LogP values. For this compound, the predicted LogP values from several established algorithms are as follows:
iLOGP: -1.16
XLOGP3: -0.99
WLOGP: -1.09
MLOGP: -1.41
Silicos-IT: -0.95
The consistently negative LogP values across these different predictive models indicate that this compound is a hydrophilic compound. This characteristic suggests good aqueous solubility, which is favorable for formulation and absorption in the gastrointestinal tract.
Analysis of Hydrogen Bond Donors and Acceptors
Hydrogen bonding capacity is a key determinant of a molecule's interaction with biological targets and its solubility in aqueous environments. The number of hydrogen bond donors and acceptors provides a quantitative measure of this capacity. For this compound, the analysis reveals:
Hydrogen Bond Donors: 2 scispace.com
Hydrogen Bond Acceptors: 3 scispace.com
Rotatable Bonds Analysis for Molecular Flexibility
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds is generally associated with higher oral bioavailability, as it reduces the entropic penalty upon binding to a target. The analysis of this compound shows that it has 1 rotatable bond . This low number suggests a relatively rigid structure, which can be advantageous for drug design.
Computational and Theoretical Data for this compound
| Parameter | Value |
| Topological Polar Surface Area (TPSA) | 49.75 Ų |
| LogP Predictions | |
| iLOGP | -1.16 |
| XLOGP3 | -0.99 |
| WLOGP | -1.09 |
| MLOGP | -1.41 |
| Silicos-IT | -0.95 |
| Hydrogen Bond Donors | 2 scispace.com |
| Hydrogen Bond Acceptors | 3 scispace.com |
| Rotatable Bonds | 1 |
Potential Applications in Chemical Sciences Excluding Pharmaceutical/clinical
Applications in Synthetic Chemistry
The construction of complex molecular libraries and novel organic molecules often relies on versatile and structurally diverse building blocks. Azaspirocycles, in general, are recognized as valuable scaffolds in this regard. nih.gov
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections of small molecules. youtube.com The goal of DOS is to populate chemical space with structurally diverse compounds, which can then be screened for a variety of functions. cam.ac.ukscispace.com Spirocyclic scaffolds are particularly well-suited for these approaches due to their inherent three-dimensionality, which allows for the precise spatial arrangement of substituents. tandfonline.combeilstein-journals.org
The 1,3,7-triazaspiro[4.4]nonane core of the title compound offers multiple points for diversification. The nitrogen atoms at positions 1, 3, and 7 can be functionalized, leading to a wide array of derivatives. This multi-stage diversification is a key principle in building compound libraries from a single precursor. acs.org For instance, a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes was successfully synthesized using a divergent strategy, highlighting the potential of azaspirocyclic systems in generating chemical diversity. acs.org Similarly, the 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one scaffold could be employed in a similar fashion, where variations in substituents on the nitrogen atoms and modifications to the core structure could lead to a large and diverse library of compounds for screening in various chemical applications.
The table below illustrates a hypothetical diversification of the 1,3,7-triazaspiro[4.4]nonan-4-one scaffold, demonstrating its potential in combinatorial synthesis.
| Scaffold Position | Potential Modifications | Resulting Functionality |
| N-1 | Alkylation, Acylation | Modulation of steric and electronic properties |
| N-3 | Arylation, Alkylation | Introduction of diverse substituents |
| N-7 | Sulfonylation, Alkylation | Alteration of solubility and reactivity |
| C-2, C-4 (carbonyls) | Thionation, Reduction | Conversion to thioamides, amines |
These triazaspiro dione (B5365651) derivatives can serve as versatile starting materials for more complex targets. For example, the carbonyl groups can be subjected to various transformations, and the nitrogen atoms can be further functionalized. A study on the synthesis of 1-azaspiro[4.4]nonane derivatives demonstrated a domino radical bicyclization, showcasing a pathway to construct such spirocyclic systems which can then be elaborated further. nih.gov The reactivity of the 1,3,7-triazaspiro[4.4]nonan-4-one core could be similarly exploited to build more intricate molecular architectures, potentially leading to novel ligands for catalysis or functional organic materials. The synthesis of seven-membered azaspiro compounds through a Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes further illustrates the utility of spirocycles as synthetic intermediates. acs.orgacs.org
Contributions to Materials Science and Engineering
The unique geometries and properties of spirocyclic compounds make them attractive components for the design of advanced materials. e-bookshelf.de Their rigid structures can impart desirable thermal and mechanical properties to polymers, and their functional groups can be tailored for specific applications.
The incorporation of spirocyclic units into polymer backbones can significantly influence their properties. The tetrahedral nature of the spiro-carbon atom introduces a kink in the polymer chain, disrupting packing and often leading to amorphous materials with increased solubility and lower melting points compared to their linear analogs.
While direct polymerization of this compound has not been reported, analogous heterocyclic structures have been used in polymer synthesis. For example, azo compounds incorporated into polystyrene particles have been used to create hollow structures upon decomposition, a process that relies on the release of nitrogen gas within the polymer matrix. nih.gov The triaza-functionality of the title compound could potentially be explored for similar gas-releasing applications in the creation of porous polymer foams or as a blowing agent.
The general synthetic routes to incorporate spirocyclic motifs into polymers are summarized in the table below.
| Polymerization Method | Description | Potential Relevance for this compound |
| Step-growth polymerization | Monomers with two reactive functional groups react to form long polymer chains. | Derivatives of the triazaspiro scaffold with two reactive sites could be synthesized and used as monomers. |
| Ring-opening polymerization | A cyclic monomer is opened to form a linear polymer. | While the spirocyclic core itself is stable, modifications could introduce a strained ring suitable for this method. |
| Post-polymerization modification | A pre-formed polymer is functionalized with spirocyclic units. | The triazaspiro compound could be grafted onto an existing polymer backbone. |
The properties of spirocyclic compounds also make them candidates for applications in membrane technology and other advanced materials. The rigidity and defined geometry of spiro-scaffolds can be used to create materials with specific pore sizes and transport properties, which is relevant for gas separation and filtration membranes.
Furthermore, spiro-conjugated molecules have been investigated for their unique electronic and photophysical properties, with applications in optoelectronic devices. nih.gov While this compound is not a conjugated system, its scaffold could be functionalized with chromophores or electronically active groups to create novel functional materials. The synthesis of spiro- and fused heterocycles via annulation reactions demonstrates the creation of complex polycyclic systems with potential material applications. acs.org The development of novel thia-azaspiro[3.4]octanes as multifunctional modules further underscores the utility of azaspirocycles in creating new materials. nih.gov
Q & A
Q. What are the most reliable synthetic routes for 1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization reactions using carbonyl-containing precursors and nitrogen-rich intermediates under controlled conditions. For example, acrolein addition to nitrogen-containing thiophane derivatives in chloroform or alcohol-chloroform mixtures can yield spirocyclic products, though solvent choice significantly impacts product distribution (e.g., aldol condensation pathways) . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst use) to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR can identify unique spirocyclic proton environments, such as methyl groups at position 1 and nitrogen-associated shifts .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the bicyclic spiro geometry (e.g., bond angles around the spiro carbon and nitrogen positions) .
- FTIR : Validates functional groups (e.g., carbonyl stretches near 1700–1750 cm for the lactam ring) .
Q. What are the key physicochemical properties influencing this compound’s reactivity?
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s polar lactam and amine groups.
- Stability : Susceptible to hydrolysis under acidic or basic conditions; stability studies via pH-dependent degradation assays are recommended .
- Hydrogen Bonding : The nitrogen and carbonyl groups participate in hydrogen bonding, affecting crystallinity and intermolecular interactions .
Advanced Research Questions
Q. How does the spirocyclic framework influence bioactivity in medicinal chemistry applications?
The rigid spiro structure restricts conformational flexibility, potentially enhancing target selectivity. For example, analogous triazaspiro compounds exhibit integrin antagonism by fitting into hydrophobic pockets of proteins like LFA-1 . Computational docking studies (e.g., using AutoDock Vina) combined with mutagenesis assays can map structure-activity relationships (SARs) .
Q. What strategies are effective for resolving contradictions in reported bioactivity data?
Discrepancies may arise from variations in:
- Stereochemistry : Undefined stereocenters (e.g., position 6 in hydroxylated derivatives) can lead to divergent biological outcomes. Chiral HPLC or asymmetric synthesis ensures stereochemical uniformity .
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardized protocols. Cross-lab validation using reference compounds (e.g., modafinil for neuroprotection studies) is advised .
Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?
- LC-MS/MS : Detects and quantifies low-abundance byproducts (e.g., open-chain intermediates or dimerization products) with high sensitivity .
- Elemental Analysis : Confirms stoichiometric purity, especially for metal catalyst residues .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content .
Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?
- Lactam Ring Functionalization : Nucleophilic acyl substitution at the carbonyl position enables attachment of alkyl/aryl groups .
- Methyl Group Modification : Halogenation or oxidation of the methyl group at position 1 can introduce bioisosteres (e.g., trifluoromethyl for metabolic stability) .
- Spiro Ring Expansion : Ring-opening/ring-closure reactions with diols or diamines generate larger spiro systems for SAR exploration .
Methodological Considerations
Q. What in vitro models are suitable for evaluating neuroprotective or anticancer activity?
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress inducers (e.g., MPTP), with dopamine levels measured via HPLC-ECD .
- Anticancer Activity : Cell viability assays (MTT or Annexin V/PI staining) in cancer cell lines (e.g., HeLa or MCF-7), combined with caspase-3 activation assays .
Q. How can computational tools aid in predicting metabolic pathways?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
